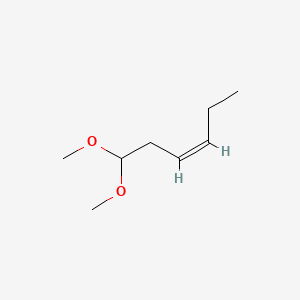

3-Hexene, 1,1-dimethoxy-, (3Z)-

Description

BenchChem offers high-quality 3-Hexene, 1,1-dimethoxy-, (3Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexene, 1,1-dimethoxy-, (3Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55444-65-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(Z)-1,1-dimethoxyhex-3-ene |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h5-6,8H,4,7H2,1-3H3/b6-5- |

InChI Key |

AIFDKYGVVMSLMZ-WAYWQWQTSA-N |

Isomeric SMILES |

CC/C=C\CC(OC)OC |

Canonical SMILES |

CCC=CCC(OC)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3z 3 Hexene 1,1 Dimethoxy

Stereocontrolled Construction of the (3Z)-Alkene Moiety

The cornerstone of synthesizing (3Z)-3-Hexene-1,1-dimethoxy- lies in the precise installation of the (3Z)-alkene. Several powerful strategies have been developed to achieve high Z-selectivity in olefin synthesis.

Catalytic Z-Selective Olefination Approaches

Modern organometallic catalysis offers elegant solutions for the stereoselective formation of Z-alkenes. Ruthenium-based cross-metathesis catalysts, for instance, have demonstrated exceptional efficacy in promoting Z-selective olefination. These reactions typically involve the cross-metathesis of a terminal alkene with an internal alkene, where the catalyst directs the formation of the Z-isomer with high fidelity. For the synthesis of precursors to (3Z)-3-Hexene-1,1-dimethoxy-, a suitable strategy would involve the Z-selective cross-metathesis of 1-butene with an appropriately functionalized three-carbon component containing a protected aldehyde. Research in this area has shown that specific ruthenium catalysts can achieve Z-selectivity often exceeding 95% nih.gov. The synthesis of Z-α,β-unsaturated acetals directly through cross-metathesis has been reported, providing a direct route to the target structure nih.gov.

Table 1: Catalytic Z-Selective Olefination Approaches

| Catalyst Type | Substrates | Key Advantages | Typical Z-Selectivity |

| Ruthenium-based metathesis catalysts | Terminal alkene and internal alkene | High functional group tolerance, excellent stereoselectivity | >95% |

| Molybdenum-based metathesis catalysts | Terminal enol ethers and terminal alkenes | High yields, amenable to gram-scale | Up to >98% |

Wittig and Horner-Wadsworth-Emmons Strategies for Z-Configuration

The Wittig reaction and its modifications are classical yet highly effective methods for alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide. Non-stabilized ylides, typically derived from alkyltriphenylphosphonium salts, are known to predominantly form (Z)-alkenes when reacted with aldehydes organic-chemistry.orgmasterorganicchemistry.com. In the context of synthesizing (3Z)-3-Hexene, the reaction of propanal with propyltriphenylphosphonium ylide, generated in situ using a strong, non-nucleophilic base, would be a direct approach to construct the C6 backbone with the desired Z-geometry.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, generally favors the formation of (E)-alkenes. However, the Still-Gennari modification provides a powerful tool for achieving high Z-selectivity scite.aiic.ac.ukbohrium.com. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether bohrium.com. This approach has been widely applied in the synthesis of various Z-alkenes and could be adapted for the synthesis of a (3Z)-3-hexenal precursor nih.govresearchgate.net.

Table 2: Wittig and HWE Strategies for Z-Alkene Synthesis

| Reaction | Reagents | Key Features | Typical Z-Selectivity |

| Wittig Reaction | Propanal, Propyltriphenylphosphonium ylide (non-stabilized) | Direct C-C bond formation, good for simple alkenes | Generally high for non-stabilized ylides |

| Still-Gennari Olefination (HWE) | Aldehyde, Bis(2,2,2-trifluoroethyl)phosphonate, KHMDS/18-crown-6 | High Z-selectivity, broad substrate scope | Excellent, often >95% |

Stereoselective Reduction Methods for Z-Alkene Formation

The stereoselective reduction of alkynes provides another reliable entry to (Z)-alkenes. The partial hydrogenation of an internal alkyne using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is a classic method for the syn-addition of hydrogen, yielding the corresponding cis-alkene with high stereospecificity masterorganicchemistry.comdoubtnut.com. For the synthesis of (3Z)-3-Hexene-1,1-dimethoxy-, this would involve the preparation of 3-hexyne-1,1-dimethoxyacetal, followed by its reduction with hydrogen gas in the presence of Lindlar's catalyst. This method is particularly attractive due to its high reliability and predictability doubtnut.com.

Table 3: Stereoselective Reduction for Z-Alkene Formation

| Method | Substrate | Reagents | Key Advantage |

| Lindlar Hydrogenation | 3-Hexyne-1,1-dimethoxyacetal | H₂, Lindlar's Catalyst | High stereospecificity for cis-alkene |

Isomerization Techniques for Z-Alkene Generation

While less common for de novo synthesis, isomerization of a pre-existing (E)-alkene to the (Z)-isomer can be a viable strategy. Photochemical isomerization, involving irradiation of the (E)-isomer in the presence of a photosensitizer, can lead to an equilibrium mixture of (E)- and (Z)-isomers from which the desired (Z)-isomer can be isolated. However, this method often suffers from incomplete conversion and the need for challenging separations. In the context of hexenals, it has been noted that (3Z)-hexenal can readily isomerize to the more stable, conjugated (E)-2-hexenal, highlighting the thermodynamic preference for the E-isomer in certain systems nih.gov. Enzymatic isomerization has also been explored, with enzymes capable of converting (3Z)- to (E)-hexenal being identified nih.gov. While these enzymatic processes are highly specific, their application in preparative organic synthesis may be limited.

Integrated Multi-Step Synthesis Leveraging the Compound as a Key Intermediate

(3Z)-3-Hexene, 1,1-dimethoxy- serves as a valuable building block in multi-step synthesis, where both the Z-configured double bond and the protected aldehyde can be strategically utilized. A plausible synthetic route could employ the compound as an intermediate to construct more complex molecular architectures.

One common strategy for forming the (Z)-alkene is the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.org A synthetic plan could start with an aldehyde that already contains the dimethoxy acetal (B89532) moiety. For example, 3,3-dimethoxypropanal could be subjected to a Wittig reaction with a non-stabilized ylide, such as propylidenetriphenylphosphorane, which is known to favor the formation of (Z)-alkenes. organic-chemistry.org

Illustrative Synthetic Scheme:

Step 1: Synthesis of the Intermediate (3Z)-3-Hexene, 1,1-dimethoxy-

Reactants: 3,3-dimethoxypropanal and propyltriphenylphosphonium bromide.

Reagents: A strong base like n-butyllithium (n-BuLi) to generate the ylide.

Reaction: The ylide attacks the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to yield (3Z)-3-Hexene, 1,1-dimethoxy- and triphenylphosphine oxide. masterorganicchemistry.com

Step 2: Utilization of the Intermediate

The Z-alkene of the intermediate can undergo various transformations. For instance, it could be subjected to epoxidation followed by ring-opening to introduce new functional groups.

Alternatively, the terminal end of the molecule could be modified. After these transformations, the acetal group can be deprotected.

Step 3: Deprotection and Further Functionalization

Reagents: Aqueous acid (e.g., HCl(aq)).

Reaction: The 1,1-dimethoxy group is hydrolyzed to reveal the aldehyde functionality.

Product: (3Z)-3-Hexenal, which is now available for subsequent reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or another carbon-carbon bond-forming reaction.

This multi-step approach demonstrates the utility of (3Z)-3-Hexene, 1,1-dimethoxy- as a key intermediate, allowing for selective reactions at different parts of the molecule by leveraging the stability of the acetal protecting group. youtube.comlibretexts.org

Developments in Flow Chemistry for Efficient Synthesis of the Compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, continuous process. rsc.orgacs.org The synthesis of (3Z)-3-Hexene, 1,1-dimethoxy- is well-suited to this technology.

A potential continuous flow process could integrate the key reactions for its synthesis. For instance, the Wittig reaction, often used to generate the Z-alkene, can be efficiently performed in a flow reactor. nih.gov A stream of the phosphonium salt and a strong base could be mixed in a T-junction to generate the ylide, which would then be immediately combined with a stream of the aldehyde precursor (e.g., 3,3-dimethoxypropanal) in a second reactor coil. The precise control over residence time and temperature in a flow system can optimize the yield and stereoselectivity of the Z-isomer.

Furthermore, the acetalization step itself can be adapted to a flow process. An aldehyde could be passed through a packed-bed reactor containing a solid-supported acid catalyst while co-flowing with methanol (B129727) or trimethyl orthoformate. This setup allows for easy separation of the catalyst from the product stream and can be run continuously for large-scale production. rsc.org

Hypothetical Integrated Flow Synthesis:

Acetalization Reactor: A stream of 3-oxopropanal is mixed with methanol and passed through a heated column packed with an acidic resin (e.g., Amberlyst-15) to form 3,3-dimethoxypropanal.

Ylide Generation: In a parallel line, propyltriphenylphosphonium bromide in an appropriate solvent (e.g., THF) is mixed with a base like n-BuLi at a cooled T-mixer.

Wittig Reaction Coil: The output from the acetalization reactor is directly fed into a second T-mixer where it combines with the freshly generated ylide. The mixture then flows through a heated reaction coil with a specific residence time to complete the Wittig reaction, forming (3Z)-3-Hexene, 1,1-dimethoxy-.

In-line Purification: The product stream could then pass through a scavenger column to remove byproducts like triphenylphosphine oxide, yielding a purified product continuously.

Such an integrated, multi-step flow process could significantly improve the efficiency, safety, and scalability of producing (3Z)-3-Hexene, 1,1-dimethoxy-. acs.org

Exploration of Reactivity and Mechanistic Pathways of 3z 3 Hexene 1,1 Dimethoxy

Transformations of the (3Z)-Alkene Moiety

The carbon-carbon double bond in (3Z)-3-Hexene, 1,1-dimethoxy- is the primary site for a variety of addition and rearrangement reactions. The Z-configuration of the alkene often imparts specific stereochemical outcomes in these transformations.

Stereospecific Addition Reactions (e.g., Hydroboration, Halogenation, Epoxidation)

Addition reactions to the alkene can proceed with high stereospecificity, leading to the formation of new stereocenters. The nature of the reagent and the reaction mechanism determine whether the addition occurs in a syn or anti fashion across the double bond. chemistrysteps.comlibretexts.org

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene. The first step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. The boron atom adds to the less sterically hindered carbon, which in this case would be C-4, placing the hydrogen on C-3. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial addition. This would yield the corresponding syn-alcohol. masterorganicchemistry.comyoutube.com

Epoxidation: The reaction of the alkene with a peroxy acid (e.g., m-CPBA) results in the formation of an epoxide, a three-membered ring containing an oxygen atom. This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. The reaction of (3Z)-3-Hexene, 1,1-dimethoxy- would produce the corresponding cis-epoxide as a racemic mixture.

Table 1: Expected Products of Stereospecific Addition Reactions

| Reaction | Reagent(s) | Key Intermediate/Transition State | Stereochemistry | Expected Product |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Four-membered ring transition state | syn-addition | (3R,4S)- and (3S,4R)-1,1-dimethoxyhexan-4-ol |

| Halogenation (Bromination) | Br₂ | Cyclic bromonium ion | anti-addition | (3R,4R)- and (3S,4S)-3,4-dibromo-1,1-dimethoxyhexane |

| Epoxidation | m-CPBA | "Butterfly" transition state | syn-addition | (3R,4S)- and (3S,4R)-3,4-epoxy-1,1-dimethoxyhexane |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. The (3Z)-alkene moiety can participate as a 2π component in these reactions.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. koyauniversity.org (3Z)-3-Hexene, 1,1-dimethoxy- can act as a dienophile. The presence of the electron-donating alkyl groups on the double bond suggests it would react most efficiently with electron-deficient dienes. The reaction is a concerted [4+2] cycloaddition and is stereospecific, with the geometry of the dienophile being retained in the product.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. wikipedia.org The reaction of (3Z)-3-Hexene, 1,1-dimethoxy- with another alkene under photochemical conditions could lead to the formation of a substituted cyclobutane. The stereochemistry of the product would depend on the specific reactants and reaction conditions.

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. wikipedia.orglibretexts.org

Cross-Metathesis: (3Z)-3-Hexene, 1,1-dimethoxy- could potentially undergo cross-metathesis with other olefins. acs.orgmasterorganicchemistry.com For instance, reaction with a terminal olefin in the presence of a Grubbs-type catalyst would be expected to yield a mixture of new internal olefins. The acetal (B89532) functionality is generally stable under these conditions. The stereoselectivity of the newly formed double bond (E vs. Z) would be dependent on the catalyst and reaction conditions.

Oxidative Cleavage Reactions (e.g., Ozonolysis for Carbonyl Generation)

The carbon-carbon double bond can be cleaved under oxidative conditions to generate smaller carbonyl-containing fragments. masterorganicchemistry.comlibretexts.org

Ozonolysis: This is a two-step process where the alkene is first treated with ozone (O₃) to form an unstable ozonide intermediate, which is then cleaved upon workup. The nature of the workup determines the final products.

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield aldehydes or ketones. Ozonolysis of (3Z)-3-Hexene, 1,1-dimethoxy- followed by a reductive workup would be expected to produce propanal and 3,3-dimethoxypropanal.

Oxidative Workup: Using hydrogen peroxide cleaves the ozonide and oxidizes any resulting aldehydes to carboxylic acids. Under these conditions, the products would be propanoic acid and 3,3-dimethoxypropanoic acid.

Reactions of the 1,1-Dimethoxyacetal Moiety

The 1,1-dimethoxyacetal group is relatively stable under neutral or basic conditions but is sensitive to acid.

Controlled Hydrolysis to (3Z)-Hexenal and Subsequent Reactivity

The primary reaction of the acetal functionality is its hydrolysis to the corresponding aldehyde.

Controlled Hydrolysis: In the presence of an acid catalyst and water, the 1,1-dimethoxyacetal group of (3Z)-3-Hexene, 1,1-dimethoxy- can be hydrolyzed to form (3Z)-hexenal. libretexts.org This reaction is reversible, and removal of the methanol (B129727) byproduct can drive the reaction to completion. (3Z)-Hexenal, also known as leaf aldehyde, is a well-known compound with a characteristic green, grassy odor. wikipedia.orgthegoodscentscompany.com

Subsequent Reactivity of (3Z)-Hexenal: The resulting α,β-unsaturated aldehyde is a reactive species. It can undergo a variety of transformations, including:

Isomerization: The Z-alkene may isomerize to the more thermodynamically stable E-isomer, trans-2-hexenal, especially under prolonged exposure to acid or heat. wikipedia.org

Nucleophilic Addition: The aldehyde carbonyl is susceptible to attack by nucleophiles.

Conjugate Addition: The β-carbon of the α,β-unsaturated system can be attacked by nucleophiles in a Michael-type addition.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Exchange Reactions with Other Alcohols or Diols

The dimethoxy acetal group of (3Z)-3-Hexene, 1,1-dimethoxy- can undergo exchange reactions, known as transacetalization, with other alcohols or diols, typically under acidic conditions. pressbooks.pubmasterorganicchemistry.com This reaction is reversible and can be driven to completion by using a large excess of the new alcohol or by removing methanol from the reaction mixture.

The mechanism of this exchange involves the protonation of one of the methoxy (B1213986) groups, followed by its elimination as methanol to form the resonance-stabilized oxocarbenium ion. pressbooks.publibretexts.org A molecule of the new alcohol then attacks this electrophilic intermediate. Subsequent deprotonation yields a mixed acetal. This process can repeat, leading to the complete exchange of both methoxy groups.

When a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, is used, a cyclic acetal is formed. organic-chemistry.orgchemistrysteps.com The formation of these five- or six-membered rings is often thermodynamically favored due to an increase in entropy from the release of two molecules of methanol for every one molecule of diol consumed. These cyclic acetals are generally more stable than their acyclic counterparts and are commonly used as protecting groups for carbonyl compounds. chemistrysteps.com The reaction to form cyclic acetals is also acid-catalyzed and proceeds through a similar mechanistic pathway involving an oxocarbenium ion intermediate. ncert.nic.in

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that (3Z)-3-Hexene, 1,1-dimethoxy- undergoes is crucial for controlling the reaction outcomes and designing new synthetic applications.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.comias.ac.in For instance, in the acid-catalyzed hydrolysis of (3Z)-3-Hexene, 1,1-dimethoxy-, using water enriched with ¹⁸O would allow for the determination of where the oxygen atom in the resulting aldehyde product originates. If the ¹⁸O is incorporated into the aldehyde, it would confirm that the C-O bonds of the acetal are cleaved and a new C=O bond is formed from the water.

Similarly, deuterium (B1214612) labeling can be employed. researchgate.netslideshare.net For example, conducting the hydrolysis in D₂O with a deuterium-based acid catalyst (e.g., DCl) could help to probe the reversibility of the steps and the involvement of proton transfer in the rate-determining step. In exchange reactions with a labeled alcohol (e.g., CH₃¹⁸OH), the distribution of the isotope in the products and starting materials can provide detailed information about the reaction pathway.

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving (3Z)-3-Hexene, 1,1-dimethoxy-. As discussed, acid catalysis is essential for activating the acetal group. ncert.nic.in The choice of catalyst can significantly influence the reaction outcome.

Brønsted acids are commonly used for hydrolysis and transacetalization reactions. acs.orgacs.org However, Lewis acids can offer greater control and open up new reaction pathways. rsc.orgresearchgate.net Chiral Lewis acids, for example, could be employed to achieve enantioselective transformations by creating a chiral environment around the reactive intermediate. nih.govresearchgate.net This could be particularly relevant for reactions involving the alkene, where the formation of new stereocenters is possible. The Lewis acid can coordinate to the substrate in a specific manner, influencing the facial selectivity of a nucleophilic attack or a cycloaddition. Computational studies have shown that Lewis acids can catalyze reactions not only by lowering the energy of the LUMO of the electrophile but also by reducing Pauli repulsion between reactants. mdpi.comnih.gov

Tandem and Cascade Reactions Incorporating the Compound's Dual Functionality

The presence of both an alkene and an acetal in (3Z)-3-Hexene, 1,1-dimethoxy- makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. 20.210.105wikipedia.org Such reactions are highly efficient in building molecular complexity. researchgate.net

A potential cascade reaction could be initiated by the Lewis acid-catalyzed formation of the oxocarbenium ion. This electrophilic center could then be trapped intramolecularly by the nucleophilic Z-alkene, leading to the formation of a cyclic intermediate. This intermediate could then undergo further reactions, such as trapping by an external nucleophile or rearrangement, to generate complex polycyclic structures. The stereochemistry of the Z-alkene would be critical in controlling the stereochemical outcome of the initial cyclization step.

For example, a tandem reaction could involve the initial C-H functionalization of another molecule, which then reacts with the in situ generated oxocarbenium ion from (3Z)-3-Hexene, 1,1-dimethoxy-, followed by a subsequent reaction involving the alkene. nih.gov The ability to orchestrate a sequence of reactions in one pot by leveraging the dual functionality of this compound highlights its potential as a versatile building block in organic synthesis.

Strategic Applications of 3z 3 Hexene 1,1 Dimethoxy As a Crucial Synthetic Synthon

Contribution to Stereocontrolled Synthesis of Complex Organic Molecules

The structure of (3Z)-3-Hexene, 1,1-dimethoxy- is inherently suited for stereocontrolled synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled. The "(3Z)-" designation specifies the cis geometry of the double bond, which is a crucial feature for building specific molecular architectures.

Asymmetric Synthesis of Chiral Intermediates

While specific examples detailing the use of (3Z)-3-Hexene, 1,1-dimethoxy- in asymmetric synthesis are not prevalent in broad literature, its structure suggests a potential role. The acetal (B89532) group can be hydrolyzed to reveal an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. If these reactions are guided by a chiral catalyst or auxiliary, it is conceivable that chiral intermediates could be produced with high enantiomeric purity. The existing double bond can also be a handle for further stereospecific transformations, such as dihydroxylation or epoxidation, to introduce new stereocenters.

Precursor for Natural Product Synthesis and Analogs

The synthesis of natural products and their analogs often requires building blocks with specific stereochemistry. nih.gov The (3Z)-alkene and the latent aldehyde functionality within (3Z)-3-Hexene, 1,1-dimethoxy- make it a plausible, though not widely cited, precursor for certain classes of natural products. For instance, many polyketide and fatty acid-derived natural products contain long carbon chains with specific double bond geometries. This synthon could potentially provide a six-carbon unit with a pre-defined cis-double bond.

Role in the Development of Fine Chemicals and Agrochemicals

Fine chemicals and agrochemicals are often complex organic molecules that require precise synthesis. The development of such compounds relies on the availability of versatile building blocks. A compound like (3Z)-3-Hexene, 1,1-dimethoxy-, with its multiple functionalities, could theoretically be employed in the synthesis of active ingredients for these industries. For example, the synthesis of certain insect pheromones or other semiochemicals often involves fragments with specific double bond isomers.

Exploration in Polymer and Materials Science for Specialty Applications

In polymer and materials science, monomers with specific functional groups are used to create materials with desired properties. The double bond in (3Z)-3-Hexene, 1,1-dimethoxy- could potentially undergo polymerization reactions. researchgate.net The presence of the dimethoxy acetal group could either be carried into the polymer backbone or be used as a site for post-polymerization modification, allowing for the introduction of other functionalities. This could lead to the development of specialty polymers with tailored properties, although specific research in this area is not widely reported.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Structure

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Configuration Assignment

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. The (Z)-stereochemistry of the double bond is typically confirmed by the magnitude of the vicinal coupling constant (³J) between the olefinic protons, which is expected to be in the range of 7-12 Hz for cis-isomers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the olefinic carbons are particularly diagnostic of the substitution pattern and stereochemistry. The dimethoxy group carbons will appear as a characteristic signal in the methoxy (B1213986) region.

While specific experimental data for (3Z)-1,1-dimethoxy-3-hexene is not widely published, the expected chemical shifts can be predicted based on data from analogous structures such as (Z)-3-hexene and other dimethoxy alkanes.

Table 1: Predicted ¹H NMR Chemical Shifts for (3Z)-1,1-dimethoxy-3-hexene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH(OCH₃)₂) | ~4.4 - 4.6 | Triplet (t) | ~5.5 |

| H2 (CH₂-C1) | ~2.2 - 2.4 | Quartet (q) | ~7.0 |

| H3, H4 (CH=CH) | ~5.2 - 5.5 | Multiplet (m) | ³J(H3,H4) ≈ 10-12 |

| H5 (CH₂-C6) | ~2.0 - 2.2 | Quintet (p) | ~7.5 |

| H6 (CH₃) | ~0.9 - 1.0 | Triplet (t) | ~7.5 |

| OCH₃ | ~3.3 - 3.4 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for (3Z)-1,1-dimethoxy-3-hexene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH(OCH₃)₂) | ~102 - 104 |

| C2 (CH₂-C1) | ~30 - 32 |

| C3 (CH=) | ~124 - 126 |

| C4 (=CH) | ~132 - 134 |

| C5 (CH₂-C6) | ~20 - 22 |

| C6 (CH₃) | ~13 - 15 |

| OCH₃ | ~52 - 54 |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₁₆O₂. uni.lu

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For (3Z)-1,1-dimethoxy-3-hexene, characteristic fragmentation would involve the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, and cleavage at the C-C bonds adjacent to the double bond and the acetal (B89532) group. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in advanced ion mobility-mass spectrometry studies. uni.lu

Table 3: Predicted m/z Peaks for Adducts of (3Z)-1,1-dimethoxy-3-hexene uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.12232 |

| [M+Na]⁺ | 167.10426 |

| [M+NH₄]⁺ | 162.14886 |

| [M+K]⁺ | 183.07820 |

| [M-H]⁻ | 143.10776 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of (3Z)-1,1-dimethoxy-3-hexene is expected to show characteristic absorption bands. A weak band around 1650-1670 cm⁻¹ would correspond to the C=C stretching vibration of the cis-disubstituted alkene. Strong C-O stretching bands for the acetal group would be prominent in the 1050-1150 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching vibration of the double bond in (3Z)-1,1-dimethoxy-3-hexene would likely produce a stronger signal in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for (3Z)-1,1-dimethoxy-3-hexene

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H (alkene) | Stretching | 3000 - 3100 | Medium |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (cis) | Stretching | 1650 - 1670 | Weak to Medium |

| C-H (alkene) | Bending (out-of-plane) | ~700 - 730 | Strong |

| C-O (acetal) | Stretching | 1050 - 1150 | Strong |

Chromatographic Techniques (GC-MS, HPLC) for Purity and Isomeric Ratio Determination

Chromatographic methods are indispensable for assessing the purity of (3Z)-1,1-dimethoxy-3-hexene and for determining the ratio of (Z) to (E) isomers if a mixture is present.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile compounds like (3Z)-1,1-dimethoxy-3-hexene from reaction byproducts or starting materials. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program). Coupling the gas chromatograph to a mass spectrometer allows for the identification of the compound eluting at a specific retention time, confirming both its identity and purity in a single analysis. The use of GC-MS is common for the analysis of volatile components in complex mixtures. rsc.org

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this compound, HPLC can also be employed, particularly for preparative separations or for analysis of less volatile derivatives. A normal-phase HPLC method could effectively separate the (Z) and (E) isomers due to the difference in their polarity and interaction with the stationary phase.

Advanced Chiroptical Methods for Absolute Configuration (if applicable to chiral derivatives)

The parent molecule, (3Z)-1,1-dimethoxy-3-hexene, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its analysis.

However, if the molecule were to be chemically modified to introduce a chiral center, for instance, through asymmetric epoxidation of the double bond or substitution at one of the aliphatic carbons, these techniques would become crucial. In such a scenario, the resulting chiral derivatives would exhibit a characteristic CD spectrum, and the sign and magnitude of the Cotton effect could be used to determine the absolute configuration of the newly formed stereocenter(s) by comparing experimental data with theoretical calculations or with data from structurally related compounds of known configuration.

Computational and Theoretical Investigations of 3z 3 Hexene 1,1 Dimethoxy

Quantum Chemical Studies on Conformational Preferences and Z/E Isomerization Pathways

Conformational analysis is typically performed by systematically rotating dihedral angles and calculating the relative energy of each resulting geometry using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory. The results of such a study would reveal the most stable arrangements of the dimethoxy and ethyl groups relative to the carbon-carbon double bond.

Furthermore, these methods can elucidate the energy barrier and mechanism of Z/E isomerization. The conversion from the (3Z)-isomer to the more stable (3E)-isomer is a critical process that can be investigated by locating the transition state structure connecting the two isomers on the potential energy surface. The calculated activation energy for this process provides a quantitative measure of the kinetic stability of the (3Z)-isomer.

Table 1: Hypothetical Relative Energies of (3Z)-3-Hexene-1,1-dimethoxy- Conformers This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conf-1 (Global Minimum) | C1-C2-C3-C4: 120, O-C1-C2-C3: 60 | 0.00 | 75.3 |

| Conf-2 | C1-C2-C3-C4: -120, O-C1-C2-C3: 60 | 0.85 | 15.1 |

| Conf-3 | C1-C2-C3-C4: 120, O-C1-C2-C3: 180 | 1.50 | 5.5 |

| Z/E Isomerization TS | C2-C3-C4-C5: ~0 | ~45.0 | - |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the electronic properties of medium-sized organic molecules. semanticscholar.org A DFT analysis of (3Z)-3-Hexene, 1,1-dimethoxy- can provide a wealth of information about its reactivity. youtube.com

Key aspects of its electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org

From these orbital energies, various global reactivity descriptors can be calculated. These indices, such as chemical hardness, softness, and the electrophilicity index, provide a quantitative framework for comparing the reactivity of different molecules. semanticscholar.org Additionally, DFT can map the electrostatic potential (ESP) onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. For (3Z)-3-Hexene, 1,1-dimethoxy-, the π-bond and the oxygen atoms of the acetal (B89532) group would be key areas of interest.

Table 2: Predicted Global Reactivity Descriptors for (3Z)-3-Hexene-1,1-dimethoxy- (Illustrative) Calculated at the B3LYP/6-31G(d,p) level of theory. Values are illustrative.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.25 | Indicates moderate electron-donating ability (nucleophilicity). |

| ELUMO | 1.15 | Suggests low electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.40 | High value indicates good kinetic stability. semanticscholar.org |

| Chemical Hardness (η) | 3.70 | A measure of resistance to change in electron distribution. semanticscholar.org |

| Chemical Softness (S) | 0.27 | The reciprocal of hardness, indicating polarizability. semanticscholar.org |

| Electrophilicity Index (ω) | 0.88 | Measures the stabilization in energy when the system acquires additional electronic charge. |

Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is a powerful asset for investigating the detailed mechanisms of chemical reactions. nih.gov For (3Z)-3-Hexene, 1,1-dimethoxy-, potential reactions include acid-catalyzed hydrolysis of the acetal, electrophilic addition to the double bond, or oxidation. DFT calculations can be used to map the entire reaction coordinate for such transformations.

This process involves identifying and optimizing the geometries of all reactants, products, intermediates, and, most importantly, the transition states (TS). nih.gov A transition state is the highest energy point along the reaction pathway and represents the kinetic bottleneck of the reaction. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined, which is directly related to the reaction rate. nih.gov

For example, in the acid-catalyzed hydrolysis of the dimethoxy acetal group, computational modeling could distinguish between different possible mechanisms (e.g., stepwise vs. concerted), identify the rate-determining step, and quantify the activation barriers involved. This provides a level of detail that is often difficult to obtain through experimental means alone.

Table 3: Hypothetical Activation Energies for a Reaction of (3Z)-3-Hexene-1,1-dimethoxy- Illustrative data for a hypothetical electrophilic addition of HBr across the double bond.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1 (TS1) | Protonation of the double bond to form a carbocation intermediate. | 15.2 |

| Step 2 (TS2) | Nucleophilic attack of Br- on the carbocation. | 2.1 |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.org MD simulations model the movements of atoms and molecules over time based on a classical force field, which describes the potential energy of the system as a function of atomic coordinates.

An MD simulation of (3Z)-3-Hexene, 1,1-dimethoxy- in various solvents (e.g., water, methanol (B129727), hexane) would provide insights into its solution-phase behavior. chemrxiv.org By analyzing the simulation trajectories, one can calculate properties like the radial distribution function, which reveals how solvent molecules arrange themselves around the solute. This information is crucial for understanding solubility and the influence of the solvent on conformational preferences and reaction rates.

These simulations can also illuminate specific intermolecular interactions, such as hydrogen bonding between the acetal oxygens and protic solvents, or van der Waals interactions between the alkyl chain and nonpolar solvents. This detailed picture of the solvation shell is essential for bridging the gap between theoretical calculations on isolated molecules and real-world experimental conditions.

Computational Design of Novel Catalysts and Transformations for the Compound

Modern computational chemistry plays a proactive role in the design of new chemical processes. nih.gov By leveraging the predictive power of DFT and other methods, it is possible to design and screen potential catalysts for specific transformations of (3Z)-3-Hexene, 1,1-dimethoxy- in silico.

For instance, if a desired reaction is the asymmetric hydrogenation of the double bond, researchers could computationally model the reaction with a variety of chiral transition-metal catalysts. By calculating the transition state energies for the pathways leading to the different stereoisomeric products, one can predict the enantioselectivity of each catalyst. nih.gov This allows for the rational selection of the most promising catalysts for experimental synthesis and testing, saving significant time and resources.

This approach can also be extended to discover entirely new transformations. By exploring the reactivity of the compound with various reagents computationally, it may be possible to identify novel, high-value reaction pathways that have not yet been considered experimentally.

Future Research Directions and Emerging Opportunities for 3z 3 Hexene 1,1 Dimethoxy

Integration into Automated Synthesis Platforms and Continuous Flow Processes

The integration of (3Z)-3-Hexene, 1,1-dimethoxy- into automated synthesis and continuous flow processes represents a significant opportunity to enhance production efficiency, safety, and scalability. Flow chemistry, where reactions are run in continuously flowing streams rather than in batches, offers superior control over reaction parameters such as temperature, pressure, and reaction time.

Future research could focus on developing robust flow protocols for the synthesis of (3Z)-3-Hexene, 1,1-dimethoxy- itself. This could involve the continuous acetalization of (Z)-3-hexenal, potentially using solid-supported acid catalysts packed into a reactor column, which would simplify purification by eliminating the need to remove a soluble catalyst.

Furthermore, the compound could serve as a key building block in automated multi-step syntheses. Its acetal (B89532) functional group can be selectively hydrolyzed under acidic conditions to unmask the aldehyde, which can then participate in subsequent reactions within a continuous flow setup, such as aldol (B89426) condensations, reductive aminations, or Wittig reactions. The Z-alkene geometry offers specific stereochemical outcomes, making it a valuable precursor in the automated synthesis of complex natural products and pharmaceuticals where precise stereocontrol is essential.

Table 1: Potential Advantages of Flow Synthesis for (3Z)-3-Hexene, 1,1-dimethoxy-

| Feature | Batch Chemistry | Flow Chemistry (Projected) |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, superior control |

| Safety | Risks associated with large volumes of reagents | Smaller reaction volumes, improved hazard containment |

| Scalability | Often requires re-optimization | Achieved by running the system for a longer duration |

| Purification | Batch-wise workup and purification | In-line purification modules can be integrated |

| Reproducibility | Can vary between batches | High, due to precise control of parameters |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer powerful, sustainable, and often unique methods for chemical transformations. These techniques can activate molecules in ways not achievable through traditional thermal methods.

Photochemical Transformations: While the acetal group in (3Z)-3-Hexene, 1,1-dimethoxy- does not absorb light in the visible or near-UV spectrum, the molecule's reactivity can be unlocked through chromophore activation. nih.gov For instance, Brønsted or Lewis acids can activate α,β-unsaturated acetals, causing a shift in their absorption wavelength and enabling photochemical reactions. nih.gov Research could explore Brønsted acid-catalyzed [2+2] cycloadditions or isomerization reactions of the hexene backbone under visible light irradiation. nih.gov Additionally, recent developments have shown that acetalization itself can be achieved under mild, green photochemical conditions using organocatalysts like Schreiner's thiourea (B124793) or thioxanthenone. rsc.orgrsc.org This opens a potential route for the light-driven synthesis of the title compound.

Another avenue is the photoisomerization of the Z-alkene to its E-isomer. Metal-free photochemical methods have been developed for the efficient isomerization of unsaturated ketones, a transformation that could potentially be adapted for unsaturated acetals, providing access to the (3E) isomer from the (3Z) starting material. nih.gov

Electrochemical Transformations: Electrochemistry provides an alternative method for generating reactive intermediates under mild conditions. Future studies could investigate the electrochemical activation of the C=C double bond in (3Z)-3-Hexene, 1,1-dimethoxy- for various additions. For example, electro-reductive coupling reactions could forge new carbon-carbon bonds. The acetal group itself can be a target; electrosynthesis offers methods for functionalizing positions alpha to the oxygen atoms, providing a pathway to more complex structures.

Development of Sustainable and Environmentally Benign Synthetic Routes

The demand for green chemistry is driving the development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

A key sustainable precursor to (3Z)-3-Hexene, 1,1-dimethoxy- is (Z)-3-hexenal. This aldehyde is a major component of "green leaf volatiles" (GLVs), which are compounds released by plants upon tissue damage. nih.gov The biosynthetic pathway starts from linolenic acid, which is converted by a lipoxygenase (LOX) and a hydroperoxide lyase (HPL) into (Z)-3-hexenal. nih.govresearchgate.net Leveraging this natural pathway offers a renewable route to the aldehyde precursor. Research could focus on:

Biocatalysis: Using isolated enzymes (lyases, reductases) or whole-cell systems to produce (Z)-3-hexenal from renewable feedstocks like plant oils.

Chemo-enzymatic Synthesis: Combining a biocatalytic step to produce the aldehyde with a subsequent green chemical step for acetalization. This could involve using environmentally benign catalysts and solvents, minimizing waste.

An alternative green approach involves the selective hydrogenation of a more unsaturated precursor. For example, (Z)-3-hexen-1-ol, a related compound, can be synthesized via the selective hydrogenation of 2,4-hexadienol using chromium-based catalysts, achieving high yield and purity. scribd.com Similar strategies could be explored to access the (Z)-3-hexenal precursor.

Applications in Unconventional Synthetic Media

The use of unconventional reaction media, such as ionic liquids (ILs), deep eutectic solvents (DES), or supercritical fluids (e.g., scCO₂), can offer significant advantages in terms of reaction rates, selectivity, and catalyst recycling.

Future work could explore the synthesis and subsequent reactions of (3Z)-3-Hexene, 1,1-dimethoxy- in these media. For instance, the acetalization of (Z)-3-hexenal could be performed in an acidic ionic liquid that acts as both the solvent and the catalyst, simplifying the process. The unique solvent properties could also influence the stereochemical outcome of reactions involving the double bond, potentially favoring specific diastereomers in addition reactions. The use of supercritical CO₂ as a solvent is particularly attractive for its non-toxic, non-flammable nature and the ease of product separation—simply by depressurizing the system.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The structural motifs within (3Z)-3-Hexene, 1,1-dimethoxy- position it at the crossroads of several scientific disciplines.

Chemical Biology: As a stable derivative of the biologically active (Z)-3-hexenal, this compound could be used as a chemical probe to study the biological pathways of GLVs. nih.gov (Z)-3-hexenal and its derivatives are involved in plant defense mechanisms and plant-plant communication. nih.gov The acetal could be used in controlled-release studies to understand how plants respond to a sustained presence of this signaling molecule.

Materials Science: The alkene functionality allows for polymerization. Research could investigate the incorporation of (3Z)-3-Hexene, 1,1-dimethoxy- as a monomer into novel polymers. Subsequent hydrolysis of the acetal groups along the polymer backbone would yield a polymer decorated with aldehyde functionalities, which are valuable for cross-linking or for grafting other molecules, leading to new functional materials.

Sensory Science: (Z)-3-hexenal and its derivatives are known for their characteristic "green" or "fruity" aromas. flavscents.com The diethyl acetal is used in fruity compositions for fragrances. thegoodscentscompany.com Interdisciplinary research with sensory scientists could explore the specific odor profile of (3Z)-3-Hexene, 1,1-dimethoxy- and how its release from various matrices (e.g., foods, perfumes) is perceived, contributing to the design of new flavor and fragrance systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.